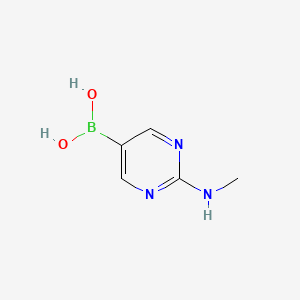
(2-(Methylamino)pyrimidin-5-yl)boronic acid
Übersicht
Beschreibung
The compound “(2-(Methylamino)pyrimidin-5-yl)boronic acid” is a type of boronic acid that contains a pyrimidine ring. It is used as a pharmaceutical intermediate .
Synthesis Analysis
A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid has been developed. Key features of the synthesis include the inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal–halogen exchange using n-BuLi and trapping with B(O i-Pr) 3 .Molecular Structure Analysis
The molecular weight of this compound is 152.95 . The InChI code is 1S/C5H8BN3O2/c1-7-5-8-2-4 (3-9-5)6 (10)11/h2-3,10-11H,1H3, (H,7,8,9) .Chemical Reactions Analysis
Boronic acids, including (2-(Methylamino)pyrimidin-5-yl)boronic acid, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research
(2-(Methylamino)pyrimidin-5-yl)boronic acid derivatives have been synthesized and investigated for potential use in imaging of LRRK2 enzyme in Parkinson's disease. The synthesized compound, [11C]HG-10-102-01, showed high radiochemical purity and specific activity, indicating its potential as a PET agent for Parkinson's disease imaging (Wang et al., 2017).
Biological Activity Studies
Pyrimidine derivatives, which include (2-(Methylamino)pyrimidin-5-yl)boronic acid analogs, have been synthesized and shown to possess a range of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. These compounds, particularly bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, have demonstrated promising antioxidant activity in vitro (Rani et al., 2012).
Osteoporosis Treatment
Compounds derived from (2-(Methylamino)pyrimidin-5-yl)boronic acid, such as 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent antagonists of the αvβ3 receptor. These have excellent in vitro profiles and have shown efficacy in an in vivo model of bone turnover, highlighting their potential in the treatment of osteoporosis (Coleman et al., 2004).
Fungicidal Activity
A pyrimidine derivative with fungicidal activity has been developed using a scalable synthesis process. This compound includes a pyrimidine head synthesized using (2-(Methylamino)pyrimidin-5-yl)boronic acid, demonstrating its utility in agricultural chemistry (Ryan & Yang, 2019).
Antibacterial Agents
Pyrimidine-oxazolidin-2-arylimino hybrids, synthesized using (2-(Methylamino)pyrimidin-5-yl)boronic acid, have shown moderate to good activity against various pathogenic bacterial strains. This suggests the potential of combining pyrimidine and oxazolidone moieties in developing efficacious antibacterial compounds (Romeo et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681554 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)pyrimidin-5-yl)boronic acid | |
CAS RN |
1033745-26-4 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)
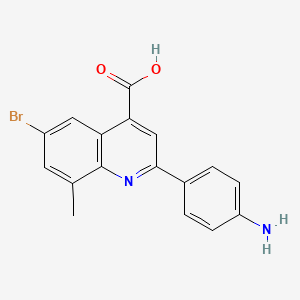
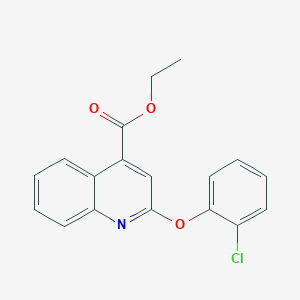
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
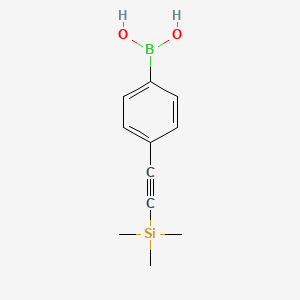
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)
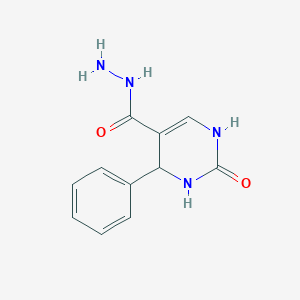
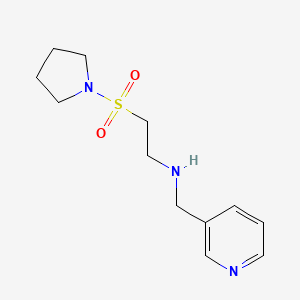

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)
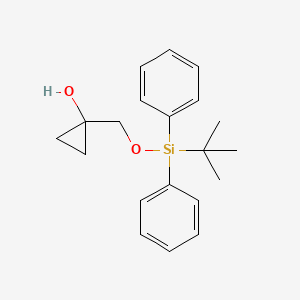
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)